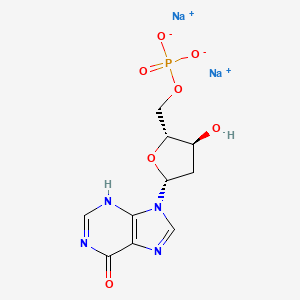
CID 5798639
Vue d'ensemble
Description
CID 5798639 is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5798639 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5798639 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Function Control in Cells : CID is used for reversible and spatiotemporal control of protein function within cells. This application is particularly valuable for studying biological processes that are not accessible through traditional genetic interference methods. CID systems have been developed that allow precise control over protein function with excellent spatial and temporal resolution. These systems have been primarily applied in studying signal transductions, and emerging approaches extend their use in understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation in Mammalian Cells : Engineered platforms based on proteolysis-targeting chimera-based scalable CID (PROTAC-CID) have been developed for inducible gene regulation and gene editing in mammalian cells. These platforms enable fine-tuning of gene expression and multiplexing of biological signals with different logic gating operations. They are used for inducible expression of DNA recombinases and editors, offering versatile tools for transient genome manipulation (Ma et al., 2023).
iPSC-Derived Rejuvenated T Cell Therapy : In the field of regenerative medicine, CID systems, specifically inducible caspase-9 (iC9), have been integrated into therapies using induced pluripotent stem cells (iPSCs). Activation of iC9 with a specific CID initiates a caspase cascade that eliminates iPSCs and tumors originated from iPSCs. This safeguard system is promising for future clinical therapies using iPSCs (Ando et al., 2015).
Signal Manipulation and Cell Biology : CID techniques resolve problems in cell biology by providing insight into lipid second messengers and small GTPases. The technique helps in understanding how a small pool of signaling molecules can generate a large range of responses (DeRose, Miyamoto, & Inoue, 2013).
Safety in Stem Cell Therapies : The introduction of the iC9 suicide gene into human induced pluripotent stem cells (hiPSCs) controlled by CID provides a safety mechanism for cell therapies. This approach ensures rapid elimination of transduced hiPSCs, mitigating the risks associated with their oncogenic potential or adverse effects (Yagyu et al., 2015).
Propriétés
IUPAC Name |
(1Z)-1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-6-8-14(15(10-11)20(22)23)18-19-17-13-5-3-2-4-12(13)7-9-16(17)21/h2-10,18H,1H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLALDFCMZNHY-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\C(=O)C=CC3=CC=CC=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5798639 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B7888570.png)
![[(2S)-2-ethylhexyl] 4-(dimethylamino)benzoate](/img/structure/B7888572.png)

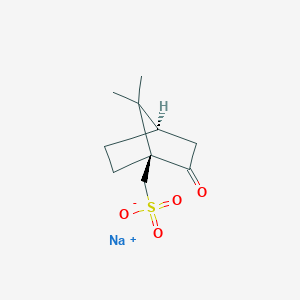
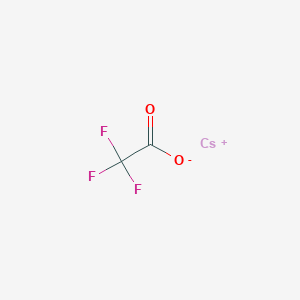
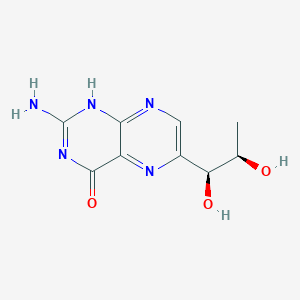
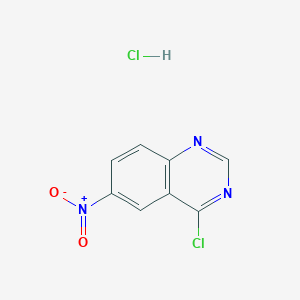
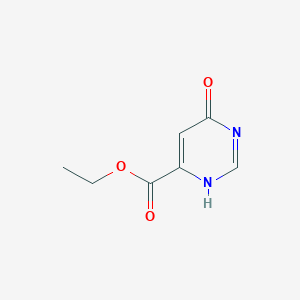
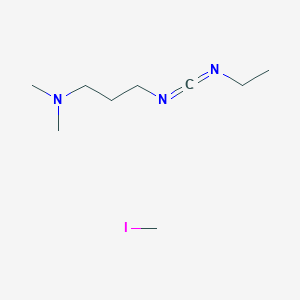
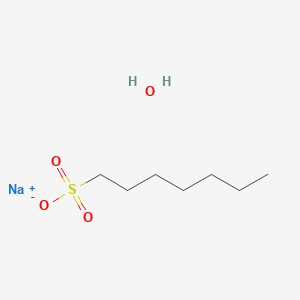
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-methoxy-2-sulfamoylbenzamide](/img/structure/B7888635.png)
![1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine](/img/structure/B7888649.png)

